molecular formula C9H4BrClFN B598326 3-Bromo-4-chloro-6-fluoroquinoline CAS No. 1204810-93-4

3-Bromo-4-chloro-6-fluoroquinoline

Cat. No.: B598326
CAS No.: 1204810-93-4
M. Wt: 260.49
InChI Key: NYHQVBUXWYXYLI-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-4-chloro-6-fluoroquinoline has several applications in scientific research:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of aniline derivatives followed by cyclization . Another approach is the Suzuki-Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-fluoroquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-fluoroquinoline is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroquinoline
  • 4-Bromo-3-chloro-8-fluoroquinoline
  • 4-Bromo-7-fluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 3,4-Dichloro-6-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline
  • 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Uniqueness

3-Bromo-4-chloro-6-fluoroquinoline is unique due to the specific arrangement of halogen atoms on the quinoline ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of bromine, chlorine, and fluorine atoms can influence the compound’s electronic properties, making it a valuable building block for the synthesis of novel organic molecules .

Properties

IUPAC Name

3-bromo-4-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQVBUXWYXYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671168
Record name 3-Bromo-4-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-93-4
Record name 3-Bromo-4-chloro-6-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204810-93-4
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